5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide include other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carboxamide
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(dimethylaminomethylidene)-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-22(2)11-20-18(23)17-16(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21-17/h3-11,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIZMUPXJVLOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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